2-Chloro-3-methylbenzene-1,4-diamine
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Overview
Description
2-Chloro-3-methylbenzene-1,4-diamine, also known as 4-Chloro-3-methylbenzene-1,2-diamine, is an organic compound. It has a molecular weight of 156.61 and its molecular formula is C7H9ClN2 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . A two-step mechanism is usually proposed for these reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9ClN2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,9-10H2,1H3 . This indicates that the compound contains a benzene ring with chlorine, methyl, and amine groups attached .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the amine and chlorine groups. For instance, it may participate in electrophilic aromatic substitution reactions . The exact reactions would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 89-90 degrees Celsius . More specific physical and chemical properties would require additional experimental data.Scientific Research Applications
Synthesis and Characterization of New Polyimides
New polyimides containing pendent pentadecyl chains were synthesized using an unsymmetrical aromatic diamine derived from pentadecylphenol. These polyimides showed good solubility in organic solvents, could be cast into strong and flexible films, and exhibited good thermal stability with glass transition temperatures ranging from 158–206°C (Sadavarte et al., 2009).
Densities and Viscosities of Diaminotoluene Mixtures
The study measured densities and viscosities of binary mixtures of 4-methylbenzene-1,3-diamine and 2-methylbenzene-1,3-diamine in various solvents, providing insights into solute–solvent interactions and their implications for material properties (Zhu et al., 2014).
Fabrication of Poly(ether imide)s Thin Films for Gas Separation
A novel diamine with ether and phenyl linkages was used to synthesize aromatic poly(ether imide)s (PEI)s that are solution-processable and show potential for high-performance gas separation membrane applications. These PEIs exhibited high glass-transition temperatures and excellent mechanical properties, making them suitable for gas separation membranes (Dinari et al., 2015).
Corrosion Inhibition of Mild Steel
Novel Bis Schiff’s Bases were synthesized and evaluated for their corrosion inhibiting properties for mild steel in 1 M HCl. These compounds showed high corrosion inhibition efficiency, suggesting their potential use in industrial applications to protect steel from acid corrosion (Singh & Quraishi, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-methylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYHDWNPLXOBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-66-6 |
Source
|
Record name | 2-chloro-3-methylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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